molecular formula C10H15NO3S B14849687 N-(2-Hydroxy-5-isopropylphenyl)methanesulfonamide

N-(2-Hydroxy-5-isopropylphenyl)methanesulfonamide

Cat. No.: B14849687
M. Wt: 229.30 g/mol
InChI Key: GMDHNKPHZDZXTK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Hydroxy-5-isopropylphenyl)methanesulfonamide typically involves the reaction of sulfonyl chlorides with amines. A common method is the reaction of methanesulfonyl chloride with 2-hydroxy-5-isopropylaniline in the presence of a base such as pyridine to absorb the generated hydrochloric acid . The reaction can be represented as follows:

CH3SO2Cl+C9H13NOC10H15NO3S+HCl\text{CH}_3\text{SO}_2\text{Cl} + \text{C}_9\text{H}_{13}\text{NO} \rightarrow \text{C}_{10}\text{H}_{15}\text{NO}_3\text{S} + \text{HCl} CH3​SO2​Cl+C9​H13​NO→C10​H15​NO3​S+HCl

Industrial Production Methods

In industrial settings, the synthesis of sulfonamides often involves the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic route and reducing waste generation .

Chemical Reactions Analysis

Types of Reactions

N-(2-Hydroxy-5-isopropylphenyl)methanesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines and alcohols can react with the sulfonamide group under basic conditions.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides.

Mechanism of Action

The mechanism of action of N-(2-Hydroxy-5-isopropylphenyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of the enzyme’s natural substrate. This inhibition can disrupt essential biochemical pathways, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Hydroxy-5-isopropylphenyl)methanesulfonamide is unique due to the presence of the hydroxy and isopropyl groups on the aromatic ring. These functional groups can influence the compound’s reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H15NO3S

Molecular Weight

229.30 g/mol

IUPAC Name

N-(2-hydroxy-5-propan-2-ylphenyl)methanesulfonamide

InChI

InChI=1S/C10H15NO3S/c1-7(2)8-4-5-10(12)9(6-8)11-15(3,13)14/h4-7,11-12H,1-3H3

InChI Key

GMDHNKPHZDZXTK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C=C1)O)NS(=O)(=O)C

Origin of Product

United States

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